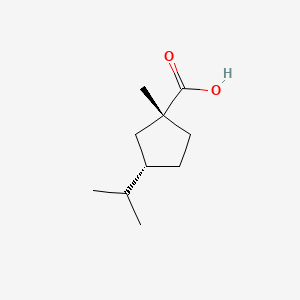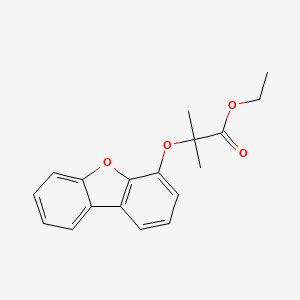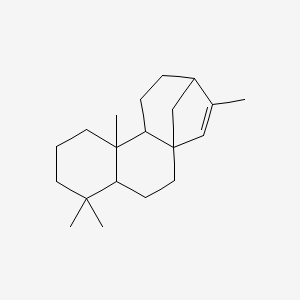
(-)-Isokaurene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isokaurane is a kaurane diterpenoid.
Wissenschaftliche Forschungsanwendungen
Isomerization Studies : (-)-Isokaurene, also known as isokaurenic acid, can be produced through the isomerization of kaurenic acid, a process explored due to its potential applications in deriving larger quantities of isokaurenic acid from other Espeletinae plants (Rojas et al., 2011).
Chemical Transformations : Studies have shown that compounds like stachene, trachylobane, and kaurene can be converted into mixtures that include isokaurene. Such transformations, involving isokaurene, could provide insights into novel chemical processes and applications (Appleton et al., 1966).
Biosynthetic Studies : Research on biosynthetic incorporation of isotopes like 15N and 13C in proteins has applications in studying the nuclear magnetic resonance spectra of biological macromolecules. This research could be relevant in understanding the biosynthesis of complex molecules like (-)-Isokaurene (McIntosh & Dahlquist, 1990).
Biotechnological Production : The biotransformation of isokaurene and the production of isokaurenoic acid in Saccharomyces cerevisiae have been investigated. This includes studying the anti-acetylcholinesterase and antimicrobial properties of isokaurenoic acid, highlighting potential applications in medical and biotechnological fields (Dávila-Olivares et al., 2017).
Structural and Stereochemical Studies : The elucidation of the structure and stereochemistry of new diterpenes related to (-)-Isokaurene, extracted from various plants, can contribute to the understanding of their biological activities and potential applications in pharmacology and chemistry (Piozzi et al., 1968).
Eigenschaften
Produktname |
(-)-Isokaurene |
|---|---|
Molekularformel |
C20H32 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3 |
InChI-Schlüssel |
DQUHDYWUEKWRLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



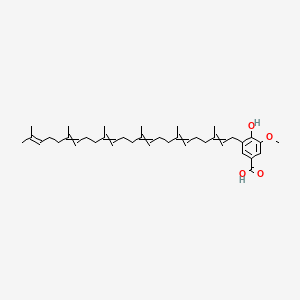
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)
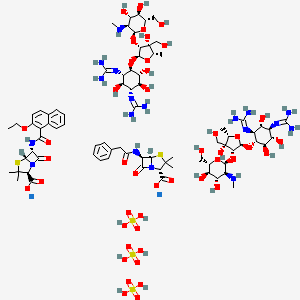
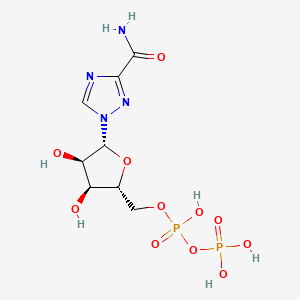
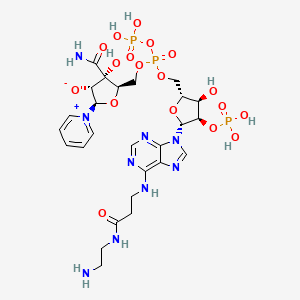
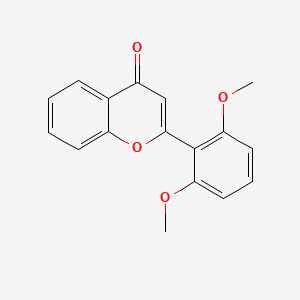
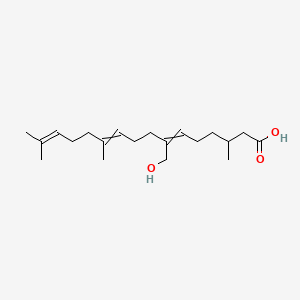
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)
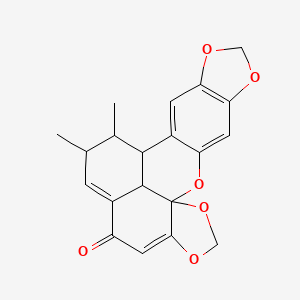
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)
![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)
